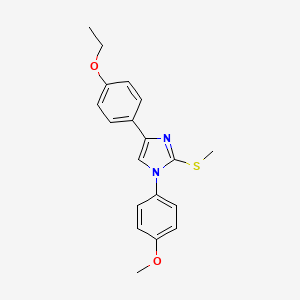![molecular formula C33H58O10 B1226021 2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid CAS No. 97671-95-9](/img/structure/B1226021.png)
2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers and a peroxoic acid functional group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically begins with the preparation of the oxolan and oxan rings, followed by the introduction of the hydroxy and ethyl groups. The final step involves the formation of the peroxoic acid group, which is achieved through the reaction of the intermediate compound with hydrogen peroxide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve the use of automated synthesis equipment to ensure the precise control of reaction conditions. The process would be optimized to maximize yield and minimize the formation of by-products. Key steps would include the use of high-purity reagents and solvents, as well as the implementation of rigorous quality control measures to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other functional groups into their oxidized forms.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Various substitution reactions can occur, particularly at the hydroxy and ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple chiral centers.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of high-value chemicals and materials, particularly those requiring precise control of stereochemistry.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peroxoic acid group is particularly reactive and can participate in redox reactions, altering the activity of the target molecule. The compound’s multiple chiral centers also allow it to interact with a high degree of specificity, making it a valuable tool in both research and therapeutic applications.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar structural complexity but different functional groups.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, which also feature multiple chiral centers and complex structures.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and chiral centers, which confer a high degree of specificity in its interactions with molecular targets. This makes it particularly valuable in applications requiring precise control of molecular interactions, such as drug development and advanced materials science.
特性
CAS番号 |
97671-95-9 |
|---|---|
分子式 |
C33H58O10 |
分子量 |
614.8 g/mol |
IUPAC名 |
2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C33H58O10/c1-11-24(30-19(5)15-31(10,41-30)33(38)20(6)16-32(12-2,43-33)23(9)34)28(37)21(7)27(36)22(8)29-18(4)13-17(3)25(40-29)14-26(35)42-39/h17-25,27,29-30,34,36,38-39H,11-16H2,1-10H3/t17-,18+,19+,20-,21+,22?,23+,24+,25+,27-,29+,30?,31+,32+,33-/m1/s1 |
InChIキー |
TUKSVVJYALUTJH-PEKBWRIRSA-N |
SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(C)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O |
異性体SMILES |
CC[C@H](C1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@@](O2)(CC)[C@H](C)O)C)O)C)C(=O)[C@@H](C)[C@H](C(C)[C@@H]3[C@H](C[C@H]([C@@H](O3)CC(=O)OO)C)C)O |
正規SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(C)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O |
同義語 |
X 14889C X-14889C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)
![2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide](/img/structure/B1225940.png)
![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)


![7-[5-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1225949.png)

![N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225953.png)
![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)



![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
